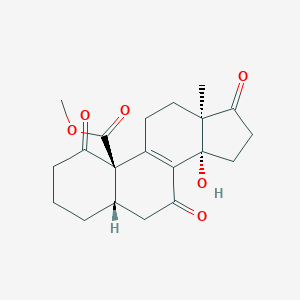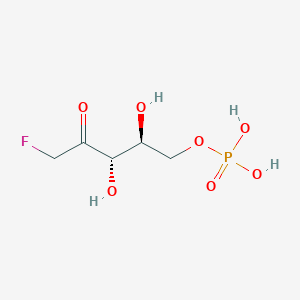
Methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate, also known as Methyl Triac, is a synthetic androgen receptor agonist that has been used in scientific research for its potential applications in various fields. This compound has been studied for its ability to enhance muscle growth, bone density, and cognitive function, among other effects.
科学研究应用
Methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate Triac has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is its potential use as a performance-enhancing drug in sports. It has been shown to increase muscle growth and bone density in animal studies, leading to speculation about its potential use in humans.
Methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate Triac has also been studied for its potential cognitive-enhancing effects. Animal studies have shown that it can improve spatial memory and learning, making it a potential treatment for cognitive disorders such as Alzheimer's disease.
作用机制
Methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate Triac works by binding to and activating the androgen receptor, which is found in various tissues throughout the body. This activation leads to an increase in protein synthesis and cell growth, resulting in the observed effects on muscle and bone density. It also affects the central nervous system, leading to the observed cognitive-enhancing effects.
Biochemical and Physiological Effects
Methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate Triac has been shown to have various biochemical and physiological effects. Animal studies have shown that it increases muscle growth and bone density, as well as improving cognitive function. It has also been shown to increase red blood cell count, which could potentially improve endurance in athletes.
实验室实验的优点和局限性
One advantage of using Methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate Triac in lab experiments is its potency and specificity. It has been shown to have a high affinity for the androgen receptor, making it a useful tool for studying the effects of androgen receptor activation. However, one limitation is its potential toxicity, which could make it difficult to use in certain experiments.
未来方向
There are several potential future directions for research on Methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate Triac. One area of interest is its potential use as a treatment for cognitive disorders such as Alzheimer's disease. Another area of interest is its potential use as a performance-enhancing drug in sports. However, more research is needed to fully understand the effects and potential risks of using Methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate Triac in these contexts. Additionally, further research is needed to explore the potential therapeutic applications of Methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate Triac in other areas, such as bone and muscle disorders.
合成方法
Methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate Triac can be synthesized through a multistep process starting with the synthesis of the intermediate compound 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oic acid. This intermediate is then reacted with methyl iodide to produce Methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate Triac. The purity and yield of the final product can be improved through various purification techniques such as recrystallization and chromatography.
属性
CAS 编号 |
130993-62-3 |
|---|---|
产品名称 |
Methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate |
分子式 |
C10H24N8O10P2 |
分子量 |
360.4 g/mol |
IUPAC 名称 |
methyl (5S,10R,13R,14S)-14-hydroxy-13-methyl-1,7,17-trioxo-3,4,5,6,11,12,15,16-octahydro-2H-cyclopenta[a]phenanthrene-10-carboxylate |
InChI |
InChI=1S/C20H24O6/c1-18-8-6-12-16(19(18,25)9-7-14(18)22)13(21)10-11-4-3-5-15(23)20(11,12)17(24)26-2/h11,25H,3-10H2,1-2H3/t11-,18-,19+,20+/m0/s1 |
InChI 键 |
GYYNKXHCVKWBDR-YRZPBDNOSA-N |
手性 SMILES |
C[C@@]12CCC3=C([C@@]1(CCC2=O)O)C(=O)C[C@H]4[C@@]3(C(=O)CCC4)C(=O)OC |
SMILES |
CC12CCC3=C(C1(CCC2=O)O)C(=O)CC4C3(C(=O)CCC4)C(=O)OC |
规范 SMILES |
CC12CCC3=C(C1(CCC2=O)O)C(=O)CC4C3(C(=O)CCC4)C(=O)OC |
同义词 |
methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate, (13beta,14beta)-isomer MHTAEO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B237460.png)
![2-(2,3-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B237466.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B237476.png)


![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide](/img/structure/B237501.png)
![N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorobenzoyl)thiourea](/img/structure/B237504.png)

